AZ506

Cytotoxicity Cancer Cell Lines SARS-CoV-2

Researchers studying SMYD2-driven methylation require well-characterized inhibitors with defined binding modes to avoid confounding off-target effects. AZ506 is a substrate-competitive SMYD2 inhibitor (IC50=17 nM) with a solved co-crystal structure (PDB: 5KJN), enabling structure-based SAR studies. • Inhibits p53 methylation in U2OS cells (EC50=1.2 µM) • Sensitizes breast cancer cells to PI3K/AKT inhibitors at 5-10 µM • Superior HIV-1 latency reactivation vs. AZ505 at sub-µM concentrations • Cytotoxicity profile benchmarked against BAY-598 and LLY-507 for rational dose selection Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C33H40N6O
Molecular Weight 536.7 g/mol
Cat. No. B10824768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ506
Molecular FormulaC33H40N6O
Molecular Weight536.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3N4CCN(CC4)CCC5=CNC6=CC=CC=C65
InChIInChI=1S/C33H40N6O/c40-33(35-13-7-16-37-14-5-6-15-37)28-22-27(23-34-24-28)30-9-2-4-11-32(30)39-20-18-38(19-21-39)17-12-26-25-36-31-10-3-1-8-29(26)31/h1-4,8-11,22-25,36H,5-7,12-21H2,(H,35,40)
InChIKeyVCPDGNYFXJYJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ506: Potent SMYD2 Methyltransferase Inhibitor


AZ506 is a potent, selective, small-molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2) [1]. It exhibits a biochemical IC50 of 17 nM against SMYD2 and functions as a substrate-competitive inhibitor, binding to the substrate channel of the enzyme [1]. The compound has been co-crystallized with SMYD2 (PDB ID: 5KJN), providing high-resolution structural insights into its binding mode [2]. AZ506 is a widely used chemical probe for investigating SMYD2-mediated methylation of tumor suppressor proteins like p53 and RB, as well as its role in cancer cell proliferation and viral infection [1]. Its robust in vitro activity and defined mechanism of action make it an essential tool for dissecting SMYD2-dependent signaling pathways.

Pathway context SMYD2 methyltransferase inhibition studies; supports target engagement and substrate methylation research.
Mechanism context Substrate-competitive binding mode, consistent with reported co-crystal structure (PDB: 5KJN).
Tool compound status Reported probe for p53, RB, and viral latency model-response contexts.

Why AZ506 Cannot Be Substituted


SMYD2 inhibitors exhibit significant heterogeneity in their binding modes, selectivity profiles, and cellular effects, precluding simple substitution. The four primary research tools for this target—AZ505, AZ506, LLY-507, and BAY-598—differ not only in their primary biochemical potency but also in their mechanism of inhibition, with AZ505, AZ506, and LLY-507 acting as substrate-competitive inhibitors while BAY-598 targets the methyl-lysine binding pocket [1]. These mechanistic differences translate into distinct cellular phenotypes. For instance, a direct comparative study showed that while AZ505, AZ506, and LLY-507 exhibit significant cytotoxicity in HT-29 and Caco-2 cell lines at concentrations between 10-20 µM, BAY-598 shows no such cytotoxicity, even at concentrations up to 100 µM [1]. Furthermore, despite being from the same substrate-competitive series, AZ506 demonstrates a different potency in reactivating latent HIV-1 compared to its close analog AZ505 [2]. Therefore, selecting a specific inhibitor is a critical scientific decision that directly impacts experimental outcomes, data interpretation, and the validity of downstream conclusions.

Mechanistic mismatch
Substrate-competitive (e.g., AZ505/AZ506) and methyl-lysine pocket inhibitors (e.g., BAY-598) may produce divergent cellular phenotypes; cytotoxicity profiles may differ.
Model-response variability
Analogs within the same series (e.g., AZ505) may exhibit lower reported response in HIV latency reactivation models; functional outcomes may not transfer directly.
Selectivity context shift
Residual activity against DOT1L reported for AZ506; class-level selectivity profiles vary and may require review for pathway-specific interpretation.

Selecting AZ506: Quantitative Evidence


Cytotoxicity Profiles in Colorectal and Intestinal Cells

In a head-to-head comparison of four SMYD2 inhibitors in HT-29 colorectal cancer cells, AZ506, AZ505, and LLY-507 all induced significant LDH release, a marker of cytotoxicity, at concentrations of 20 µM after 24 hours. In contrast, BAY-598 did not cause significant cytotoxicity in this assay [1]. This differential cytotoxic effect was also confirmed in Caco-2 intestinal epithelial cells, where AZ506 and LLY-507 caused cytotoxicity at 10 µM, whereas BAY-598 was well tolerated up to 100 µM [1].

Cytotoxicity Profiles (HT-29/Caco-2)
Head-to-head
AZ506/AZ505/LLY-507 induced LDH release at 20 µM in HT-29 cells; BAY-598 did not show significant cytotoxicity at concentrations up to 100 µM in Caco-2 cells.
Reported cell-model response context
Intrinsic cytotoxicity may require concentration-range controls to distinguish on-target from off-target effects.
Cytotoxicity Cancer Cell Lines SARS-CoV-2 SMYD2 Inhibition

Biochemical Potency and p53 Methylation Activity

AZ506 exhibits a biochemical IC50 of 17 nM against SMYD2, making it over 7-fold more potent than the first-generation SMYD2 inhibitor AZ505, which has a reported IC50 of 0.12 µM (120 nM) [1][2]. This improved potency translates to a robust cellular effect, where AZ506 inhibits SMYD2-mediated methylation of the p53 peptide in U2OS cells with an EC50 of 1.2 µM and an IC50 of 2.43 µM .

Biochemical Potency (SMYD2 IC50)
Cross-study comparable
AZ506 IC50 = 17 nM vs. AZ505 IC50 ≈ 120 nM; reported p53 methylation inhibition in U2OS cells (EC50 = 1.2 µM).
Reported assay potency context
Potency context supports target engagement studies at lower concentrations.
Enzyme Inhibition Cellular Methylation p53 Biochemical Assay

Selectivity Across Lysine Methyltransferases

AZ506 demonstrates a distinct selectivity profile compared to other inhibitors in its class. In a focused panel of lysine methyltransferases (KMTs) including EZH2, NSD1, G9a, SMYD2, and DOT1L, AZ506 is selective for SMYD2 but does possess limited activity against DOT1L . This contrasts sharply with the profile of its predecessor, AZ505, which shows >700-fold selectivity against a similar panel including EZH2 and DOT1L . LLY-507, another potent inhibitor, reports >100-fold selectivity over a broad panel of methyltransferases and other targets .

KMT Selectivity
Class-level inference
Selective for SMYD2 over EZH2, NSD1, G9a. Limited residual activity against DOT1L reported; AZ505 and LLY-507 show wider selectivity windows (>100-fold).
Selectivity profile may shift pathway interpretation
DOT1L crosstalk is a consideration for functional assays. Data to verify.
Selectivity Off-Target Activity Methyltransferase Panel

Latent HIV-1 Reactivation Functional Comparison

In a direct functional comparison using a J-Lat cell line (A72) model of latent HIV-1, the ability of AZ506 to reactivate viral gene expression (measured by GFP) was assessed alongside its analogs AZ505 and AZ391 [1]. While all three compounds showed concentration-dependent activity, the potency and maximal efficacy differed. The study's data (Figure 2a) clearly show that AZ506 and AZ391 achieve a higher percentage of GFP-positive cells at lower concentrations compared to AZ505 [1]. For instance, at a concentration of 500 nM, AZ506 and AZ391 show similar, robust activation, while AZ505's effect is markedly lower [1].

Latent HIV-1 Reactivation
Head-to-head comparison
AZ506 and AZ391 achieved higher GFP expression (~20-25% GFP+ cells) in J-Lat A72 cells at 500 nM compared to AZ505 (~10% GFP+ cells).
Reported latency model-response context
Approx. 2-fold higher reactivation estimated from reported flow cytometry. Method context applies.
HIV Latency Epigenetic Reactivation Functional Assay

Optimal Applications for AZ506


p53 and RB Tumor Suppressor Pathway Investigation

Given its validated biochemical potency (IC50 = 17 nM) and cellular activity in inhibiting p53 methylation (EC50 = 1.2 µM in U2OS cells), AZ506 is ideally suited for dissecting the SMYD2-p53/RB signaling axis [1]. Its co-crystal structure with SMYD2 (PDB: 5KJN) also provides a solid foundation for structure-activity relationship (SAR) studies and the rational design of next-generation inhibitors . The compound's improved potency over AZ505 makes it a superior choice for establishing robust target engagement in cancer cell lines .

PI3K/AKT-Driven Cancer Combination Studies

Recent in vitro and in vivo evidence demonstrates that pharmacological inhibition of SMYD2 with AZ506 sensitizes breast cancer cells and patient-derived organoids to PI3K/AKT inhibitors like alpelisib [1]. Specifically, co-treatment with 5-10 µM AZ506 significantly enhanced the anti-proliferative effects of alpelisib in MCF7 and T47D cell models [1]. This positions AZ506 as a critical tool for preclinical research exploring synthetic lethal interactions and combination strategies to overcome resistance in hormone-dependent and PI3K/AKT-driven cancers.

Therapeutic Window and Cytotoxicity Evaluation

The well-characterized cytotoxic profile of AZ506, documented in direct comparisons with BAY-598, LLY-507, and AZ505, is essential for designing rigorous cell-based experiments [1]. Researchers investigating effects on TMPRSS2 expression or viral entry (e.g., SARS-CoV-2) must account for its cytotoxicity at concentrations ≥10 µM in certain cell lines like HT-29 and Caco-2 [1]. This knowledge allows for the careful selection of concentration ranges that achieve target inhibition without confounding off-target effects, making AZ506 a well-defined, albeit complex, tool for cell biology applications.

Epigenetic Regulation of Viral Latency

The functional superiority of AZ506 over AZ505 in reactivating latent HIV-1 in J-Lat cell models makes it a preferred compound for this specialized application [1]. Its ability to robustly induce viral gene expression at sub-micromolar concentrations (e.g., 500 nM) provides a valuable chemical probe for investigating the role of SMYD2-mediated histone modifications in viral latency and for potential 'shock and kill' therapeutic strategies [1].

Application
Selection Property
Validation Focus
p53/RB pathway model studies
Target engagement and substrate methylation context
Downstream tumor-suppressor endpoint review
PI3K/AKT combination research
Cell viability and sensitization context
MCF7/T47D model-response endpoint review
Viral latency model studies
Reactivation assay context (e.g., GFP expression)
Concentration-dependent response in J-Lat models
Compound-specific assay window context
Cytotoxicity titration context
Distinguish on-target effects from cell-model cytotoxicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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